molecular formula C16H8Cl2F3N3OS B2590809 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330190-92-6

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2590809
CAS RN: 330190-92-6
M. Wt: 418.22
InChI Key: UGWJNGHCYZABPO-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide, also known as DTTB, is a compound that has been extensively studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antipathogenic Activity

  • Antipathogenic Activity: New thiourea derivatives, including compounds related to N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide, have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Evaluation

  • Anticancer Evaluation: A study on novel Schiff’s bases containing thiadiazole scaffolds demonstrated promising anticancer activity against several human cancer cell lines. The research suggests the potential of these compounds in cancer treatment, with some showing higher activity than the reference drug Adriamycin (Tiwari et al., 2017).

Chemical Synthesis and Biological Activity

  • Synthesis of Formazans

    The Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been used in the synthesis of formazans, displaying moderate antimicrobial activity. This research contributes to the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

  • Synthesis and Characterization of N,O-Chelated Fluorine-Boron Benzamide Complexes

    A series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been synthesized, showcasing excellent photophysical properties including large Stokes shifts and solid-state fluorescence. This study illuminates the role of these compounds in the development of novel fluorescent materials (Zhang et al., 2017).

properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3N3OS/c17-10-4-5-11(12(18)7-10)14-23-24-15(26-14)22-13(25)8-2-1-3-9(6-8)16(19,20)21/h1-7H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJNGHCYZABPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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